An In-depth Technical Guide to the Predicted Crystal Structure and Conformational Analysis of 2-(3,6-dihydro-2H-pyran-4-yl)ethan-1-amine Hydrochloride
An In-depth Technical Guide to the Predicted Crystal Structure and Conformational Analysis of 2-(3,6-dihydro-2H-pyran-4-yl)ethan-1-amine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This technical guide presents a comprehensive analysis of the predicted crystal structure and conformational behavior of 2-(3,6-dihydro-2H-pyran-4-yl)ethan-1-amine hydrochloride, a molecule of interest in contemporary drug discovery and development. In the absence of direct experimental crystallographic data for this specific salt, this document leverages established principles of stereochemistry, data from analogous pyran derivatives, and state-of-the-art analytical methodologies to construct a predictive model of its solid-state and solution-state properties. This guide is intended for researchers, scientists, and drug development professionals, providing both a foundational understanding and a practical framework for the empirical validation of the presented hypotheses.
Introduction: The Significance of the Dihydropyran Scaffold
The dihydropyran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence stems from its ability to act as a versatile building block in the synthesis of complex natural products and novel therapeutic agents. The conformational flexibility of the pyran ring, coupled with the potential for introducing a variety of substituents, allows for the fine-tuning of physicochemical properties and biological activity. The title compound, 2-(3,6-dihydro-2H-pyran-4-yl)ethan-1-amine hydrochloride, incorporates this key heterocycle linked to a primary amine side chain, suggesting its potential utility as a synthon for a range of pharmaceutical targets. The hydrochloride salt form is of particular interest due to its enhanced solubility and stability, which are critical attributes for drug candidates.
This guide will provide a predictive yet scientifically grounded exploration of the structural characteristics of this compound, beginning with a plausible synthetic route and culminating in a detailed protocol for its definitive experimental characterization.
Proposed Synthesis Pathway
A plausible and efficient synthesis of 2-(3,6-dihydro-2H-pyran-4-yl)ethan-1-amine hydrochloride can be conceptualized through a multi-step process, as illustrated below. The selection of reagents and reaction conditions is guided by established methodologies for the synthesis of similar pyran derivatives.
Figure 1: A proposed synthetic workflow for 2-(3,6-dihydro-2H-pyran-4-yl)ethan-1-amine hydrochloride.
This proposed synthesis commences with a Wittig reaction to introduce the two-carbon side chain, followed by reduction of the nitrile to the primary amine. A conceptual dehydration step is shown to form the double bond of the dihydropyran ring, although alternative routes to the unsaturated pyran could also be employed. The final step involves the formation of the hydrochloride salt to yield the target compound.
Predicted Crystal Structure and Solid-State Properties
While a definitive crystal structure can only be determined through single-crystal X-ray diffraction, we can predict the likely structural features based on the analysis of related pyran derivatives.[1][2]
Predicted Crystallographic Parameters
Based on the crystal structures of other small molecule hydrochloride salts and pyran-containing compounds, a monoclinic or orthorhombic crystal system would be a probable outcome.
| Parameter | Predicted Value/System | Justification |
| Crystal System | Monoclinic or Orthorhombic | Common for organic hydrochloride salts. |
| Space Group | P2₁/c or Pca2₁ | Frequently observed for chiral or achiral organic molecules. |
| Molecules per Unit Cell (Z) | 2 or 4 | Typical for small organic molecules. |
| Key Intermolecular Interactions | N-H···Cl⁻ Hydrogen Bonds | The primary amine will form strong hydrogen bonds with the chloride ion.[1][2] |
| O···H-N Hydrogen Bonds | The pyran oxygen may act as a hydrogen bond acceptor.[1][2] | |
| C-H···O and C-H···Cl⁻ Weak Interactions | These weaker interactions will also contribute to the overall crystal packing. |
Role of Hydrogen Bonding
The crystal packing of 2-(3,6-dihydro-2H-pyran-4-yl)ethan-1-amine hydrochloride is expected to be dominated by a network of strong hydrogen bonds. The ammonium group (R-NH₃⁺) will act as a hydrogen bond donor to the chloride anion (Cl⁻). This interaction is a primary determinant of the crystal lattice energy and overall stability of the solid-state structure. Further stabilization is anticipated through weaker interactions involving the pyran oxygen and C-H bonds.[1][2]
Conformational Analysis
The conformational landscape of the title compound is defined by the flexibility of the dihydropyran ring and the rotational freedom of the ethanamine side chain.
Dihydropyran Ring Conformation
The 3,6-dihydro-2H-pyran ring is expected to adopt a half-chair or sofa conformation to minimize torsional strain. The presence of the double bond introduces planarity to a portion of the ring, influencing the overall geometry. Computational studies on related pyran systems have shown that the energy barrier between different ring conformations is relatively low, suggesting that multiple conformations may exist in equilibrium in solution.[3][4]
Side Chain Conformation
The ethanamine side chain possesses rotational freedom around the C-C and C-N bonds. The preferred conformation will be a staggered arrangement to minimize steric hindrance. In the solid state, the conformation of the side chain will be locked into a specific orientation that maximizes favorable intermolecular interactions within the crystal lattice.
Figure 3: Workflow for single-crystal X-ray diffraction analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure and conformational dynamics of molecules in solution.
Protocol:
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Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
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¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts, coupling constants, and multiplicities of the hydrogen atoms. This will provide information about the electronic environment and connectivity of the protons.
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¹³C NMR: Obtain a carbon-13 NMR spectrum to determine the number of unique carbon environments.
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2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by multiple bonds (HMBC). These experiments are crucial for unambiguous assignment of all proton and carbon signals.
-
NOESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used to identify protons that are close in space, providing valuable insights into the solution-state conformation.
Computational Modeling
In conjunction with experimental data, computational modeling can provide a deeper understanding of the conformational preferences and electronic properties of the molecule.
Protocol:
-
Conformational Search: Perform a systematic conformational search using molecular mechanics or semi-empirical methods to identify low-energy conformers.
-
Geometry Optimization and Frequency Calculations: Optimize the geometries of the identified conformers using density functional theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*). [5]3. NMR Chemical Shift Prediction: Calculate the NMR chemical shifts for the optimized geometries and compare them with the experimental data to validate the predicted conformations.
Conclusion
This technical guide has presented a predictive yet comprehensive analysis of the crystal structure and conformational properties of 2-(3,6-dihydro-2H-pyran-4-yl)ethan-1-amine hydrochloride. By integrating data from analogous systems with fundamental chemical principles, we have constructed a robust model that can guide future experimental investigations. The proposed workflows for synthesis and characterization provide a clear roadmap for researchers seeking to definitively elucidate the structure and behavior of this and related compounds. Such detailed structural knowledge is paramount for understanding structure-activity relationships and for the rational design of novel therapeutic agents based on the dihydropyran scaffold.
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